

spectral properties of pNP-TMP

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Compound Focus: pNP-TMP

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Technical Profile of pNP-TMP

pNP-TMP (5'-p-nitrophenyl ester of TMP) is primarily used as a spectrophotometric substrate for measuring the activity of the proofreading exonuclease subunit of *E. coli* DNA polymerase III [1]. The core quantitative data is summarized below.

Table 1: Key Parameters for pNP-TMP Hydrolysis by the ϵ 186 Subunit (N-terminal domain of the epsilon subunit) [1]

Parameter	Value	Experimental Conditions
k_{cat}	293 min ⁻¹	pH 8.00, 25°C, 1 mM Mn ²⁺
K_M	1.08 mM	pH 8.00, 25°C, 1 mM Mn ²⁺
K_i for TMP	4.3 μ M (competitive inhibition)	With 1 mM Mn ²⁺
K_{Mn}	0.31 mM	For Mn ²⁺
k_{cat} with Mn ²⁺	334 min ⁻¹	-
K_{Mg}	6.9 mM	For Mg ²⁺

Parameter	Value	Experimental Conditions
k_{cat} with Mg^{2+}	19.9 min^{-1}	-

Table 2: Environmental Dependencies of the pNP-TMP Assay [1]

Factor	Effect / Relationship
Divalent Metal Ions	Absolutely required for activity. Mn^{2+} is far more effective than Mg^{2+} , yielding a ~17x higher $k_{\text{cat}}/K_{\text{M}}$ ratio.
pH Dependence	k_{cat} depends on the titration of a single group with a pK_{a} of 7.7. It approaches 50 min^{-1} at low pH (<6.5) and 400 min^{-1} at high pH (>9.0). K_{M} is largely invariant between pH 6.5 and 8.5.
Product Inhibition	The reaction product, TMP, acts as a competitive inhibitor.

Experimental Protocol for the pNP-TMP Exonuclease Assay

This protocol summarizes the methodology for using **pNP-TMP** to measure exonuclease (epsilon subunit) activity [1].

1. Principle The assay directly measures the hydrolysis of **pNP-TMP** by the exonuclease. Hydrolysis releases **p-nitrophenol**, a chromophore that absorbs strongly in the basic pH range. The increase in absorbance at the peak wavelength of p-nitrophenol (typically around 400-410 nm) is monitored over time to determine the reaction rate [1].

2. Reagents and Equipment

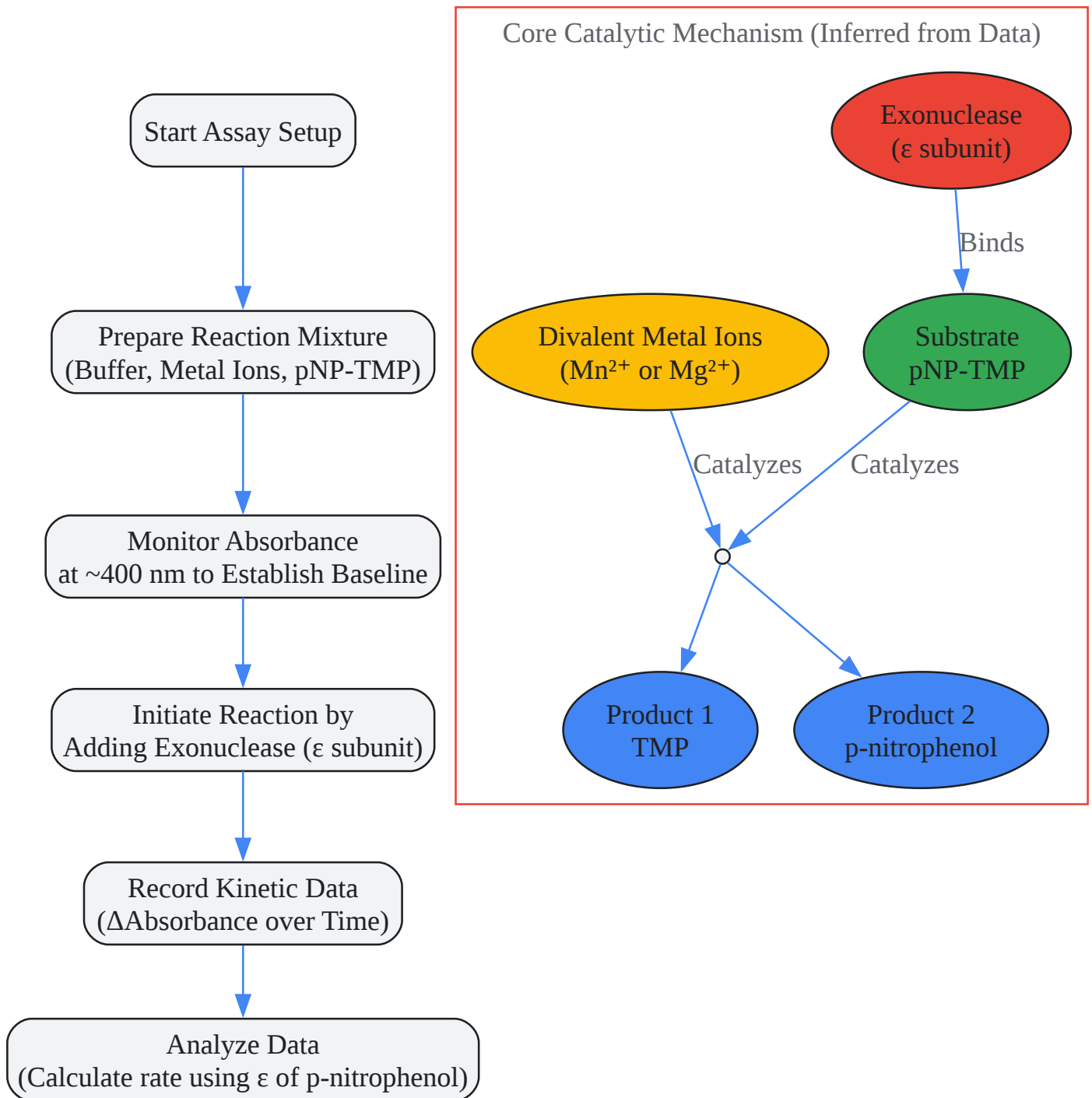
- **Purified Proteins:** epsilon subunit (full-length ϵ or its N-terminal domain $\epsilon 186$), with or without the theta subunit [1].
- **Substrate:** **pNP-TMP** solution.
- **Buffer:** A suitable buffer, such as one at pH 8.00.

- **Divalent Metal Ions:** MnCl_2 is preferred for higher activity; MgCl_2 can be used for comparison.
- **Spectrophotometer:** A UV-Vis spectrophotometer capable of kinetic measurements is required [2].
- **Cuvettes:** Quartz cuvettes must be used for accurate UV-Vis measurements, as glass and plastic absorb UV light [2].

3. Detailed Procedure

- **Prepare Reaction Mixture:** In a quartz cuvette, combine the buffer, the required concentration of Mn^{2+} or Mg^{2+} , and the **pNP-TMP** substrate.
- **Establish Baseline:** Place the cuvette in the spectrophotometer and monitor the absorbance at ~400 nm to establish a stable baseline.
- **Initiate Reaction:** Start the reaction by adding the purified epsilon subunit protein. Mix quickly and thoroughly.
- **Data Collection:** Record the increase in absorbance at 400 nm over time (typically for a few minutes).
- **Data Analysis:** Convert the slope of the absorbance change ($\Delta A/\Delta t$) into a reaction rate using the molar extinction coefficient (ϵ) of p-nitrophenol under your specific pH and buffer conditions. The kinetic parameters (k_{cat} and K_M) can be determined by performing the assay at varying concentrations of **pNP-TMP**.

The following diagram illustrates the experimental workflow and the core catalytic mechanism derived from the search results:



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*Experimental workflow and inferred catalytic mechanism for the **pNP-TMP** exonuclease assay.*

Key Applications and Insights

This **pNP-TMP**-based assay has been instrumental in understanding DNA polymerase enzymology:

- **Active Site Mapping:** Confirmed that the N-terminal domain of the epsilon subunit ($\epsilon 186$) contains the exonuclease active site, as it showed catalytic activity identical to the full-length protein [1].
- **Cofactor Role:** Demonstrated the absolute requirement and relative efficiency of different divalent metal ions (Mn^{2+} vs. Mg^{2+}) in the exonuclease reaction [1].
- **Inhibitor Studies:** Served as a tool to identify and characterize inhibitors of nucleotide-processing enzymes like NPP1 (Nucleotide Pyrophosphatase/Phosphodiesterase 1), where "**pnp-TMP**" is used as a specific substrate [3].

Finding Further Information

The search results provide a solid biochemical foundation but lack a full spectral characterization (e.g., a complete UV-Vis absorption spectrum, molar extinction coefficient precise λ_{max}). To obtain this data, you may need to:

- **Consult Specialized Databases:** Search for **pNP-TMP** in chemical and spectroscopic databases like PubChem, ChemSpider, or Sigma-Aldrich's online catalog.
- **Reference Primary Literature:** Look for older, foundational papers in biochemistry that first introduced and characterized **pNP-TMP** as a synthetic substrate for nucleases.

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References

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